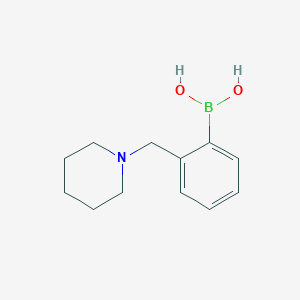

2-(哌啶-1-基甲基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including classical crystallization procedures and reactions with different reagents. For example, the synthesis of certain piperidine derivatives was achieved through reactions with benzenesulfonyl chloride and ethyl isonipecotate, followed by further transformations . Another method reported the synthesis of a piperidine derivative by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the absolute configuration of certain piperidine isomers was determined by single-crystal X-ray analysis . Similarly, the geometrical parameters of another piperidine compound were confirmed to align with XRD data . These studies highlight the importance of spectroscopic methods in determining the molecular structure of piperidine-related compounds.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in dehydrative condensation reactions with carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid was found to be crucial in preventing the coordination of amines, thus accelerating the amidation process. This suggests that the substituents on the phenylboronic acid moiety can significantly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using computational methods, such as DFT calculations, to predict vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) . These properties are essential for understanding the stability and reactivity of the molecule. Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .

科学研究应用

合成化学应用

- 通过铃木-宫浦交叉偶联合成库:Boc 保护的(哌嗪-1-基甲基)联芳基是从苯硼酸频哪醇酯通过微波介导的铃木-宫浦偶联合成的,证明了类似化合物在多样化联芳基库中的用途 (Spencer 等,2011)。

- 非对映选择性合成:通过用芳基和烯基硼酸向 N-酰亚胺离子进行亲核加成,非对映选择性合成 2,3-二取代哌啶显示了硼酸化合物在合成复杂哌啶衍生物中的关键作用 (Mizuta & Onomura,2012)。

生物活性

- 抗真菌和杀菌活性:3-哌嗪-双(苯并氧硼)及其双(苯硼酸)类似物对丝状真菌的研究表明苯并氧硼系统对抗真菌作用的重要性,突出了苯硼酸衍生物在开发新的抗真菌剂中的潜力 (Wieczorek 等,2014)。

分析应用

- 离子选择性电极:带有苯硼酸基团的哌嗪基化合物被用作离子选择性电极聚合膜中的多巴胺受体,展示了硼酸衍生物在开发神经递质选择性传感器中的用途 (Durka 等,2019)。

量子力学和光谱研究

- 光谱性质:使用各种技术研究相关化合物的光谱性质,提供了对其结构和电子特性的见解,这对于了解它们的反应性和与生物靶标的相互作用至关重要 (Devi 等,2020)。

安全和危害

属性

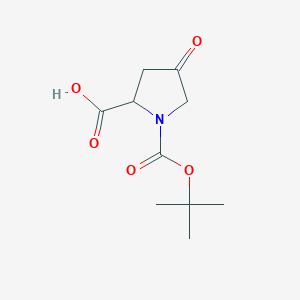

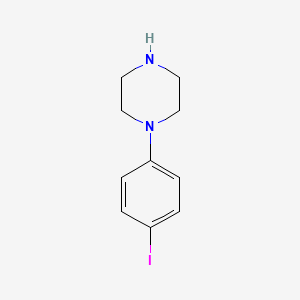

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFVMDAESHIHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400727 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)phenylboronic acid | |

CAS RN |

878289-33-9 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)